molecular formula C25H36Cl5N9O4 B12429333 4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride

Cat. No.: B12429333
M. Wt: 703.9 g/mol
InChI Key: NPEZOGXTPWOUBZ-UHFFFAOYSA-N
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Description

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride is a complex organic compound that features a piperazine ring structure. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields such as medicine, chemistry, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine derivatives, including 4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride, typically involves multiple steps. Common methods include:

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired compound and its applications .

Chemical Reactions Analysis

Types of Reactions

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride is unique due to its specific structural features, which confer distinct biological and chemical properties.

Properties

Molecular Formula

C25H36Cl5N9O4

Molecular Weight

703.9 g/mol

IUPAC Name

4-[[3-[4-(4-carbamimidoylbenzoyl)piperazine-1-carbonyl]-5-nitrophenyl]methyl]piperazine-1-carboximidamide;pentahydrochloride

InChI

InChI=1S/C25H31N9O4.5ClH/c26-22(27)18-1-3-19(4-2-18)23(35)31-9-11-32(12-10-31)24(36)20-13-17(14-21(15-20)34(37)38)16-30-5-7-33(8-6-30)25(28)29;;;;;/h1-4,13-15H,5-12,16H2,(H3,26,27)(H3,28,29);5*1H

InChI Key

NPEZOGXTPWOUBZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCN(CC3)C(=O)C4=CC=C(C=C4)C(=N)N)C(=N)N.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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